molecular formula C13H13Cl2N5O B6698481 N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-2H-triazole-4-carboxamide

N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-2H-triazole-4-carboxamide

Cat. No.: B6698481
M. Wt: 326.18 g/mol
InChI Key: PTFYKJXHNSHRAC-UHFFFAOYSA-N
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Description

N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-2H-triazole-4-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a pyrrolidine ring, a triazole ring, and a dichlorophenyl group

Properties

IUPAC Name

N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N5O/c14-8-1-2-12(10(15)5-8)20-4-3-9(7-20)17-13(21)11-6-16-19-18-11/h1-2,5-6,9H,3-4,7H2,(H,17,21)(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFYKJXHNSHRAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=NNN=C2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-2H-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the triazole ring separately. The dichlorophenyl group is then introduced through a substitution reaction. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a suitable solvent and catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-2H-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-2H-triazole-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-2H-triazole-4-carboxamide involves its interaction with specific molecular targets within cells. This compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-2H-triazole-4-carboxamide: shares structural similarities with other compounds containing pyrrolidine, triazole, and dichlorophenyl groups.

    This compound:

Uniqueness

The uniqueness of this compound lies in its ability to undergo a variety of chemical reactions and its potential for diverse applications in scientific research. Its specific molecular structure allows for targeted interactions with biological molecules, making it a valuable tool in both basic and applied research.

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